![molecular formula C13H20N2 B1519710 1-Benzyl-2-ethylpiperazine CAS No. 1031926-99-4](/img/structure/B1519710.png)
1-Benzyl-2-ethylpiperazine
Overview
Description
1-Benzyl-2-ethylpiperazine (1-BEP) is an organic compound that is used in a variety of scientific applications. It is a derivative of piperazine, a cyclic compound composed of two nitrogen atoms connected by a single bond. 1-BEP has been studied for its potential in pharmaceuticals, biochemistry, and various other scientific fields.
Scientific Research Applications
Medicinal Chemistry: Synthesis of Blockbuster Drugs
The piperazine moiety, including derivatives like 1-Benzyl-2-ethylpiperazine, is a key component in several blockbuster drugs . Its presence in compounds such as Imatinib (marketed as Gleevec) and Sildenafil (Viagra) highlights its significance in drug discovery. The structural diversity of piperazines, particularly with substituents at the nitrogen positions, contributes to their widespread use in medicinal chemistry.
Pharmacokinetics: Enhancing Drug Profiles
Piperazine derivatives are known to improve the pharmacological and pharmacokinetic profiles of drug candidates . The nitrogen atoms in the piperazine ring serve as hydrogen bond donors/acceptors, which can enhance interactions with biological receptors, increase water solubility, and improve bioavailability.
Drug Discovery: C–H Functionalization
Recent advances in the C–H functionalization of piperazine rings have opened new avenues for synthesizing functionalized piperazines . This method expands the piperazine toolbox, allowing for a broader application in medicinal chemistry research, including the synthesis of 1-Benzyl-2-ethylpiperazine.
Kinase Inhibitors: Targeted Therapies
Piperazine-containing drugs often act as kinase inhibitors, playing a crucial role in targeted therapies for diseases like cancer . The chemical reactivity of piperazine-based synthons facilitates their incorporation into molecules, making them valuable in the synthesis of kinase inhibitors.
Receptor Modulators: Therapeutic Applications
The piperazine ring is utilized in drugs as a basic and hydrophilic group to optimize the interaction with target macromolecules . This makes piperazine derivatives, including 1-Benzyl-2-ethylpiperazine, essential in the development of receptor modulators for various therapeutic applications.
Synthetic Chemistry: Versatility in Drug Synthesis
The ease of handling piperazine in synthetic chemistry is well-documented . Piperazine’s structural and conformational characteristics make it a versatile moiety for arranging pharmacophoric groups in the proper position for drug synthesis, including the creation of 1-Benzyl-2-ethylpiperazine derivatives.
Mechanism of Action
Target of Action
The primary targets of 1-Benzyl-2-ethylpiperazine are the serotonergic and dopaminergic receptor systems . These systems play a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire.
Mode of Action
1-Benzyl-2-ethylpiperazine interacts with its targets in a similar fashion to MDMA . It has amphetamine-like actions on the serotonin reuptake transporter, which increase serotonin concentrations in the extracellular fluids surrounding the cell and thereby increasing activation .
Biochemical Pathways
These changes can have downstream effects on mood, behavior, and other physiological processes .
Pharmacokinetics
It is known that the compound is metabolized in the liver and excreted through the kidneys . The bioavailability, distribution, metabolism, and excretion (ADME) properties of 1-Benzyl-2-ethylpiperazine can impact its bioavailability and therapeutic effects.
Result of Action
The molecular and cellular effects of 1-Benzyl-2-ethylpiperazine’s action are largely due to its interaction with the serotonergic and dopaminergic systems. This can lead to increased serotonin concentrations in the extracellular fluids surrounding the cell, resulting in increased activation . The compound is known to have euphoriant and stimulant properties .
properties
IUPAC Name |
1-benzyl-2-ethylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-13-10-14-8-9-15(13)11-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNXMSHPLCRYIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCN1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656938 | |
Record name | 1-Benzyl-2-ethylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-2-ethylpiperazine | |
CAS RN |
1031926-99-4 | |
Record name | 1-Benzyl-2-ethylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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